15-Hydroxyhexadecan-2-one
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Overview
Description
15-Hydroxyhexadecan-2-one is an organic compound with the molecular formula C16H32O2 It is a hydroxy ketone, characterized by the presence of both hydroxyl (-OH) and ketone (C=O) functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Hydroxyhexadecan-2-one typically involves the hydroxylation of hexadecan-2-one. One common method is the catalytic hydrogenation of hexadecan-2-one in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled conditions. The reaction is carried out in an inert atmosphere, often using hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of biocatalysts, such as specific enzymes, can also be explored to achieve selective hydroxylation under milder conditions, reducing the need for harsh chemicals and extreme reaction conditions.
Chemical Reactions Analysis
Types of Reactions
15-Hydroxyhexadecan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexadecan-2-one or hexadecanoic acid.
Reduction: Formation of 15-hydroxyhexadecan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
15-Hydroxyhexadecan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a biomarker for certain metabolic processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism by which 15-Hydroxyhexadecan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with enzymes or receptors. The ketone group can undergo nucleophilic addition reactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
16-Hydroxyhexadecanoic acid: Similar in structure but with a carboxylic acid group instead of a ketone.
Hexadecan-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
15-Hydroxyhexadecan-2-ol: The ketone group is reduced to a secondary alcohol.
Uniqueness
15-Hydroxyhexadecan-2-one is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
Molecular Formula |
C16H32O2 |
---|---|
Molecular Weight |
256.42 g/mol |
IUPAC Name |
15-hydroxyhexadecan-2-one |
InChI |
InChI=1S/C16H32O2/c1-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(2)18/h15,17H,3-14H2,1-2H3 |
InChI Key |
LSGDAFCKEDGDSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCC(=O)C)O |
Origin of Product |
United States |
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